molecular formula C16H16N2O2S B2449427 1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-45-1

1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2449427
CAS RN: 339027-45-1
M. Wt: 300.38
InChI Key: UBJBRPKNZTUVEK-UHFFFAOYSA-N
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Description

1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as 4-methylsulfanylphenylacrylamide or 4-MSPAM, is a novel and highly versatile organic compound with a wide range of potential applications in the scientific and medical fields. It is a member of the acrylamide family of compounds, which have been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. 4-MSPAM is a relatively new compound, and its synthesis and applications are still being explored.

Scientific Research Applications

Synthesis Methods and Applications

  • Synthesis Techniques : A versatile method for preparing N-aryl-1,2-dihydro-2-oxo-3-pyridinecarboxamides, similar to the compound , involves the selective chlorination of 2-hydroxynicotinic acid. This method opens avenues for the development of various analogues, expanding the potential applications in medicinal chemistry (Cativiela, Fernández, & Meléndez, 1982).

  • Potential for Kinase Inhibition : Related N-substituted dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These findings suggest possible applications in targeted cancer therapies, given the crucial role of Met kinase in oncogenesis (Schroeder et al., 2009).

  • Chemical Modifications for Enhanced Properties : Chemical modification, such as methylation, of the pyridine moiety in similar compounds has been explored to optimize biological properties, indicating potential for developing new therapeutic agents with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

  • Use in Heterocyclic Chemistry : The compound's class has been used in the synthesis of novel isoxazolines and isoxazoles, demonstrating its utility in the creation of diverse heterocyclic compounds, which are pivotal in drug development (Rahmouni, Romdhane, Said, Guérineau, Touboul, & Jannet, 2014).

  • Recyclization and Formation of Bicyclic Derivatives : Research shows that reactions involving similar compounds can lead to the formation of fused bicyclic derivatives, highlighting their potential in synthetic organic chemistry (Britsun, Esipenko, Gutov, Chernega, & Lozinskii, 2009).

properties

IUPAC Name

N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h3-9,11H,1,10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBRPKNZTUVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320450
Record name N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

339027-45-1
Record name N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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